
N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride involves several steps. One common method includes the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium borohydride (NaBH(OAc)3) and glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes involving piperidine derivatives.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,4-dimethyl-1-(piperidin-1-yl)pentan-2-amine dihydrochloride can be compared with other similar compounds, such as:
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but differs in the position and type of substituents.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: This compound is used as an intermediate in the synthesis of selective inhibitors for specific enzymes.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine:
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H28Cl2N2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N,4-dimethyl-1-piperidin-1-ylpentan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H26N2.2ClH/c1-11(2)9-12(13-3)10-14-7-5-4-6-8-14;;/h11-13H,4-10H2,1-3H3;2*1H |
InChI Key |
BXVLLZRZPBXPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1CCCCC1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


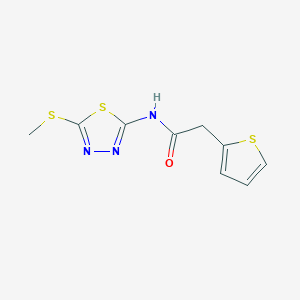
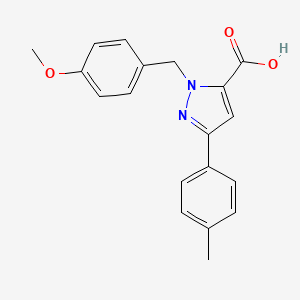
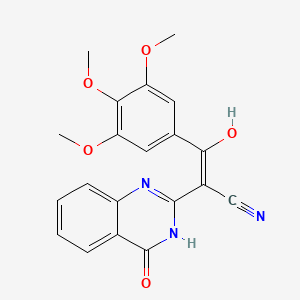
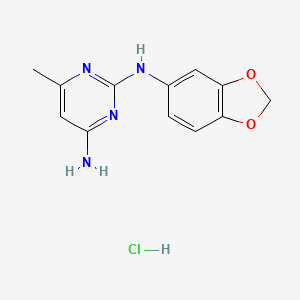
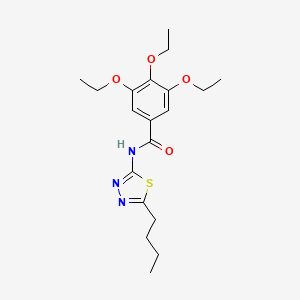
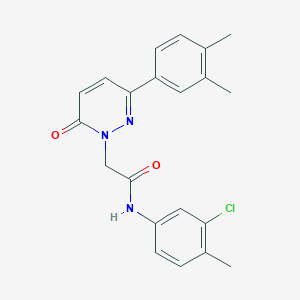

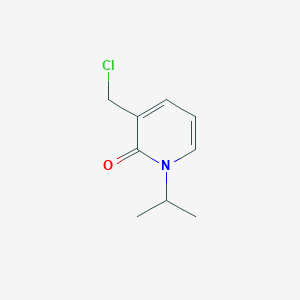

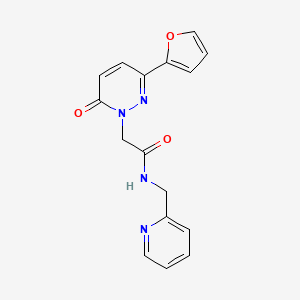
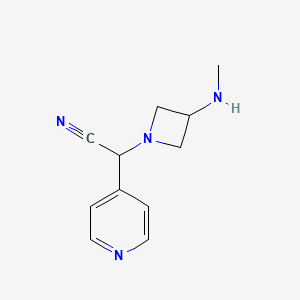


![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
